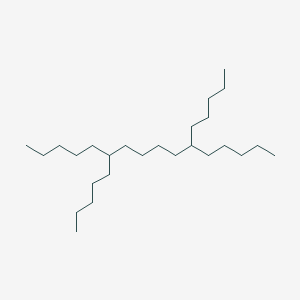
6,11-Dipentylhexadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,11-Dipentylhexadecane is a hydrocarbon compound with the molecular formula C26H54. It is a derivative of hexadecane, where two pentyl groups are attached to the 6th and 11th carbon atoms of the hexadecane chain. This compound is known for its unique structural properties and is used in various scientific and industrial applications .
Méthodes De Préparation
The synthesis of 6,11-Dipentylhexadecane typically involves the alkylation of hexadecane with pentyl halides in the presence of a strong base. The reaction conditions often include:
Reagents: Hexadecane, pentyl halides (e.g., pentyl bromide), and a strong base (e.g., sodium hydride).
Solvent: Anhydrous ether or tetrahydrofuran (THF).
Temperature: The reaction is usually carried out at room temperature to slightly elevated temperatures.
Industrial Production: Industrial production methods may involve continuous flow reactors to ensure efficient mixing and reaction control.
Analyse Des Réactions Chimiques
6,11-Dipentylhexadecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) to yield alkanes.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the pentyl groups can be replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles.
Applications De Recherche Scientifique
6,11-Dipentylhexadecane has several applications in scientific research, including:
Chemistry: Used as a model compound in studies of hydrocarbon behavior and reactivity.
Biology: Investigated for its potential effects on biological membranes and lipid interactions.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the formulation of lubricants and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of 6,11-Dipentylhexadecane involves its interaction with molecular targets through hydrophobic interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. The pathways involved include lipid metabolism and membrane-associated processes .
Comparaison Avec Des Composés Similaires
6,11-Dipentylhexadecane can be compared with other similar compounds such as:
Hexadecane: The parent compound without the pentyl substitutions.
Octadecane, 6,11-dipentyl-: A similar compound with an extended carbon chain.
Dodecane, 6,11-dipentyl-: A shorter chain analog with similar substitutions.
Propriétés
Numéro CAS |
15874-03-0 |
|---|---|
Formule moléculaire |
C26H54 |
Poids moléculaire |
366.7 g/mol |
Nom IUPAC |
6,11-dipentylhexadecane |
InChI |
InChI=1S/C26H54/c1-5-9-13-19-25(20-14-10-6-2)23-17-18-24-26(21-15-11-7-3)22-16-12-8-4/h25-26H,5-24H2,1-4H3 |
Clé InChI |
PNYSRXNTUVFUNI-UHFFFAOYSA-N |
SMILES |
CCCCCC(CCCCC)CCCCC(CCCCC)CCCCC |
SMILES canonique |
CCCCCC(CCCCC)CCCCC(CCCCC)CCCCC |
Key on ui other cas no. |
15874-03-0 |
Synonymes |
6,11-Dipentylhexadecane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


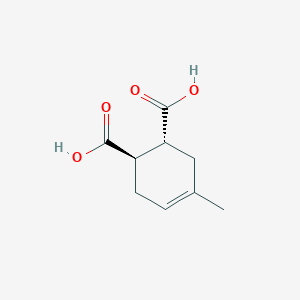
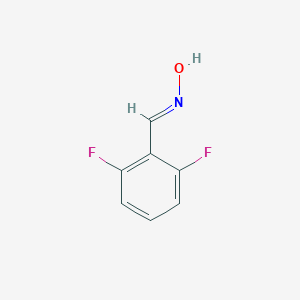
![7,12-dimethylbenzo[a]anthracene-5,6-diol](/img/structure/B96495.png)
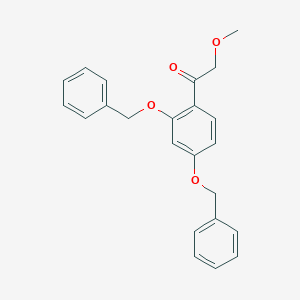
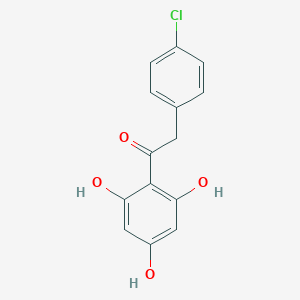
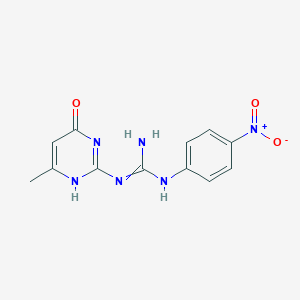
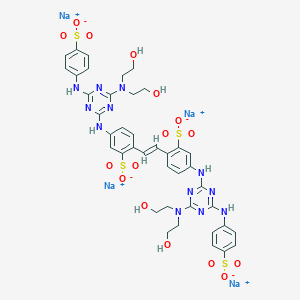
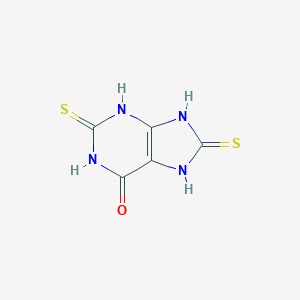
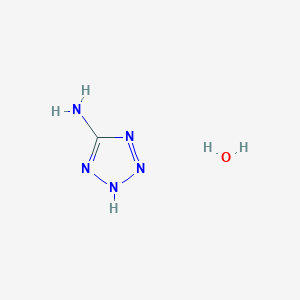
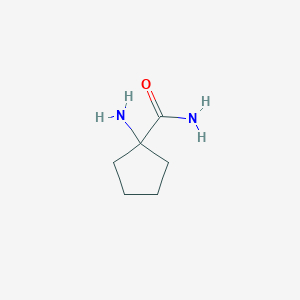
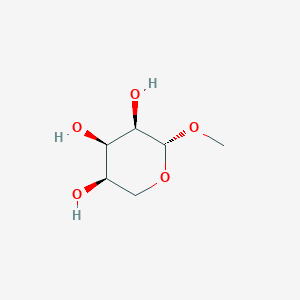
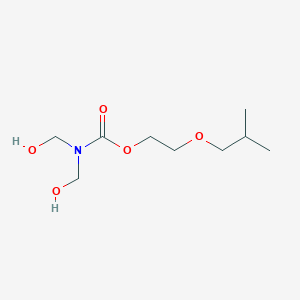
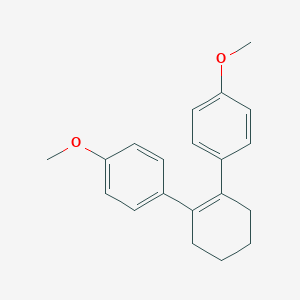
![4-Propyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane](/img/structure/B96513.png)
